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Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the novel LATS inhibitor, VT02956, against other therapeutic
alternatives for Estrogen Receptor-Positive (ER+) breast cancer. The information is supported
by experimental data from published studies.

VT02956 is a potent and selective inhibitor of the LATS1 and LATS2 kinases, key components
of the Hippo signaling pathway.[1][2] By inhibiting LATS, VT02956 prevents the phosphorylation
of YAP and TAZ, leading to their nuclear translocation and activation of TEAD-mediated
transcription.[3][4] In the context of ER+ breast cancer, this activation of the Hippo pathway
paradoxically leads to the transcriptional repression of the Estrogen Receptor Alpha gene
(ESR1).[1][2][3] This unique mechanism of action makes VT02956 a promising therapeutic
agent, particularly in endocrine-resistant breast cancers.[1][2]

Performance Comparison

This section provides a comparative overview of VT02956 and other relevant therapeutic
agents for ER+ breast cancer.

Mechanism of Action
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Mechanism of Action in

Compound Target
ER+ Breast Cancer
Inhibits LATS1/2, preventing
YAP/TAZ phosphorylation.
Nuclear YAP/TAZ, in
VT02956 LATS1/LATS2 Kinases conjunction with TEAD and

VGLL3, leads to the
transcriptional repression of
ESR1.[1][2][3]

VT02484 (Inactive Analogue)

N/A (Inactive)

Used as a negative control in
experiments to demonstrate
the specificity of VT02956's
effects.[5]

Fulvestrant

Estrogen Receptor (ER)

A selective estrogen receptor
degrader (SERD) that binds to
the ER and promotes its
degradation, thereby blocking

estrogen signaling.

Tamoxifen

Estrogen Receptor (ER)

A selective estrogen receptor
modulator (SERM) that acts as
an antagonist in breast tissue,
competitively inhibiting

estrogen binding to the ER.

Palbociclib

CDK4/CDK6

A cyclin-dependent kinase 4
and 6 inhibitor that blocks the
progression of the cell cycle
from G1 to S phase, a process
often driven by estrogen

signaling in ER+ breast cancer.

[1](61[7]

Entinostat

Histone Deacetylases
(HDACS)

An HDAC inhibitor that can
induce the expression of
VGLL3, which contributes to
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the repression of ESR1
transcription.[1][3]

. i

Compound/Combination

Cell Line/Model

Key Findings

ER+ Breast Cancer Cell Lines

Dose-dependently inhibits cell

VT02956 growth and reduces ERa
(e.g., MCF-7) ]
protein levels.[5]
Inhibits the growth of tumor
] ) organoids, including those with
Patient-Derived ER+ Breast ) )
VT02956 ESR1 mutations conferring

Cancer Organoids

hormone therapy resistance.[1]

[5]

VT02956 + Palbociclib

MCF-7 Cells

Demonstrates a synergistic
anti-cancer effect in colony-

formation assays.[5]

VT02956

MCF-7 cells with ERa Y537S
or D538G knock-in

Inhibits the growth of cells
harboring hormone therapy-
resistant ESR1 mutations.[5]

Fulvestrant

ER+ Breast Cancer Cells

Induces degradation of ERa

and inhibits cell proliferation.

Tamoxifen

ER+ Breast Cancer Cells

Inhibits estrogen-dependent

cell growth.

Experimental Protocols
Detailed Methodology: Breast Cancer Organoid Drug

Response Assay

This protocol is a representative example for assessing the efficacy of compounds like

VT02956 on patient-derived breast cancer organoids.

1. Organoid Culture:
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Patient-derived breast tumor organoids (BTOs) are established and maintained in Matrigel
domes with a specialized organoid growth medium.

Cultures are passaged every 7-14 days.
. Drug Treatment:
Organoids are seeded into 96-well plates.

A dilution series of the test compounds (e.g., VT02956, Fulvestrant, Palbociclib) and the
inactive analogue (VT02484) are prepared. A DMSO control is also included.

The compounds are added to the organoid cultures. For combination studies, compounds
are added simultaneously.

Organoids are incubated with the drugs for a specified period, typically 7-12 days.
. Viability Assessment:

Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D
Cell Viability Assay. This assay quantifies ATP levels, which correlate with the number of
viable cells.

Luminescence is read using a plate reader.
. Data Analysis:

The relative viability is calculated by normalizing the luminescence signal of the treated wells
to the DMSO control wells.

Dose-response curves are generated, and IC50 values (the concentration of a drug that
gives half-maximal response) are calculated using appropriate software (e.g., GraphPad
Prism).

Visualizations
Signaling Pathway of VT02956 in ER+ Breast Cancer
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Caption: VT02956 inhibits LATS, leading to YAP/TAZ activation and subsequent repression of
ESRL1 transcription.

Experimental Workflow for Organoid Drug Response
Assay
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Caption: Workflow for assessing the in vitro efficacy of therapeutic compounds using breast
cancer organoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Independent Validation of VT02956: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861315#independent-validation-of-published-
vt02956-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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